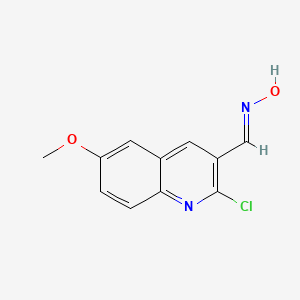

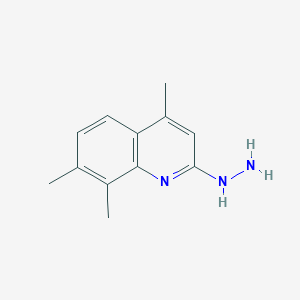

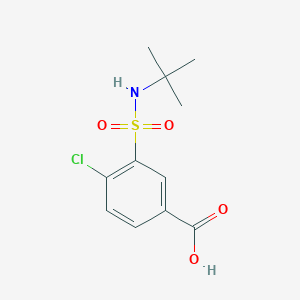

![molecular formula C14H15NO2 B1299739 [4-(4-Methoxyphenoxy)phenyl]methanamine CAS No. 477868-65-8](/img/structure/B1299739.png)

[4-(4-Methoxyphenoxy)phenyl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound [4-(4-Methoxyphenoxy)phenyl]methanamine is a chemical of interest in various fields of research due to its structural characteristics and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand [4-(4-Methoxyphenoxy)phenyl]methanamine.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or functional group transformations. For instance, a Schiff base compound with methoxy groups was synthesized from vanillin and p-anisidine using a water solvent and the stirrer method, yielding a high purity product . Similarly, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized via a polyphosphoric acid condensation route . These methods suggest that [4-(4-Methoxyphenoxy)phenyl]methanamine could potentially be synthesized through similar condensation reactions, utilizing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class is often characterized using spectroscopic techniques such as FT-IR, NMR, and Mass spectrometry . For example, the crystal structure of (4-Methoxyphenyl) methanaminium bromide was analyzed, revealing a monoclinic crystal system and strong intermolecular interactions . These techniques could be applied to [4-(4-Methoxyphenoxy)phenyl]methanamine to determine its molecular geometry, confirm the presence of functional groups, and understand its intermolecular interactions.

Chemical Reactions Analysis

Compounds with methoxy groups and an amine functionality can participate in various chemical reactions. The presence of a methoxy group can influence the electronic properties of the molecule, as seen in the case of a chemosensor for Ag(+) ion, where the methoxy group contributes to an increase in intramolecular charge transfer (ICT) . Additionally, Schiff bases, which are structurally related to [4-(4-Methoxyphenoxy)phenyl]methanamine, can be synthesized through the reaction of aldehydes or ketones with primary amines . These reactions highlight the reactivity of the functional groups present in [4-(4-Methoxyphenoxy)phenyl]methanamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds provide insights into the behavior of [4-(4-Methoxyphenoxy)phenyl]methanamine. For instance, the thermal stability, optical transmission, and optical band gap of (4-Methoxyphenyl) methanaminium bromide were studied, indicating the material's suitability for nonlinear optical applications . QSAR models have also been used to evaluate the activities of phenoxyphenyl-methanamine compounds, which could be relevant for understanding the biological activities of [4-(4-Methoxyphenoxy)phenyl]methanamine .

Scientific Research Applications

Catalytic Applications in Organic Synthesis :

- Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized from derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Synthesis of Advanced Materials :

- A new diamine containing ether and keto groups was synthesized, which included the preparation of 4-(4-aminophenoxy)phenol. This compound was then used to create novel poly(keto ether ether amide)s, showing high thermal stability and enhanced solubility, making them suitable for advanced material applications (Sabbaghian et al., 2015).

Photocatalytic and Photochemical Reactions :

- In a study focusing on photocycloaddition reactions, a compound featuring 4-(4-methoxyphenoxy)phenyl showed chemo-, regio-, and stereo-selective properties, indicating potential applications in photochemical synthesis (Saeyens et al., 1997).

Organic Synthesis and Ligand Formation :

- Quinazoline-based ruthenium complexes, synthesized from (4-Phenylquinazolin-2-yl)methanamine, demonstrated excellent conversions in transfer hydrogenation reactions, highlighting their potential in organic synthesis and as ligands in catalysis (Karabuğa et al., 2015).

Quantitative Structure-Activity Relationship (QSAR) Studies :

- Phenoxyphenyl-methanamine compounds have been studied using QSAR models to evaluate their activities. These studies help in understanding the structure-activity relationship and pharmacological potential of such compounds (Mente et al., 2008).

Cancer Research and Therapeutics :

- Iron(III) complexes of pyridoxal Schiff bases, involving phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, were studied for their uptake in cancer cells and photocytotoxicity, showing significant potential in cancer therapeutics (Basu et al., 2015).

Thermochemistry and Quantum-Chemical Studies :

- The thermochemical properties of methoxyphenols, which include compounds like 4-methoxyphenol, were studied, indicating their relevance in understanding the structural and energetic aspects of such molecules (Varfolomeev et al., 2010).

Safety And Hazards

properties

IUPAC Name |

[4-(4-methoxyphenoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJUSGNMSTZUSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Methoxyphenoxy)phenyl]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluorophenyl)amino]nicotinic acid](/img/structure/B1299657.png)

![N-[(3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B1299658.png)

![2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1299678.png)